Cas no 4945-53-3 (1-Glycidylpiperidine)
1-Glycidylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(oxiran-2-ylmethyl)piperidine
- 1-Glycidylpiperidine
- LS-11431
- MFCD06796923
- DTXSID60496521
- AKOS016050035
- SCHEMBL334715
- JWYRPOYJRRHHIL-UHFFFAOYSA-N
- Piperidine, 1-(oxiranylmethyl)-
- AKOS000141474
- 4945-53-3
- DS-019827
- 1-[(Oxiran-2-yl)methyl]piperidine
- ALBB-031542
-
- MDL: MFCD06796923
- Inchi: 1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2
- InChI Key: JWYRPOYJRRHHIL-UHFFFAOYSA-N
- SMILES: O1CC1CN1CCCCC1
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 15.8Ų
1-Glycidylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G582385-100mg |
1-Glycidylpiperidine |
4945-53-3 | 100mg |
$ 265.00 | 2023-09-07 | ||
| TRC | G582385-250mg |
1-Glycidylpiperidine |
4945-53-3 | 250mg |
$ 621.00 | 2023-09-07 | ||
| TRC | G582385-500mg |
1-Glycidylpiperidine |
4945-53-3 | 500mg |
$ 1208.00 | 2023-09-07 | ||
| TRC | G582385-1g |
1-Glycidylpiperidine |
4945-53-3 | 1g |
$ 1760.00 | 2022-06-04 | ||
| Chemenu | CM301526-1g |
1-(oxiran-2-ylmethyl)piperidine |
4945-53-3 | 95% | 1g |
$368 | 2021-08-18 | |
| Chemenu | CM301526-1g |
1-(oxiran-2-ylmethyl)piperidine |
4945-53-3 | 95% | 1g |
$368 | 2022-09-29 | |
| abcr | AB420145-1 g |
1-(Oxiran-2-ylmethyl)piperidine |
4945-53-3 | 1 g |
€339.20 | 2023-07-18 | ||
| abcr | AB420145-5 g |
1-(Oxiran-2-ylmethyl)piperidine |
4945-53-3 | 5 g |
€658.70 | 2023-07-18 | ||
| abcr | AB420145-10 g |
1-(Oxiran-2-ylmethyl)piperidine |
4945-53-3 | 10 g |
€786.50 | 2023-07-18 | ||
| abcr | AB420145-25 g |
1-(Oxiran-2-ylmethyl)piperidine |
4945-53-3 | 25 g |
€1,169.90 | 2023-07-18 |
1-Glycidylpiperidine Suppliers
1-Glycidylpiperidine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-Glycidylpiperidine
Introduction to 1-Glycidylpiperidine (CAS No. 4945-53-3)
1-Glycidylpiperidine, with the chemical formula C₇H₁₁NO₂ and CAS number 4945-53-3, is a significant intermediate in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of a glycidyl group (epoxy) at the 1-position makes it a versatile building block for the synthesis of various bioactive molecules.
The glycidylpiperidine structure exhibits unique reactivity due to the strained epoxy ring, which readily participates in nucleophilic substitution reactions. This property has made it invaluable in drug discovery and development, particularly in the construction of heterocyclic scaffolds that are prevalent in modern medicinal chemistry. The compound’s ability to undergo ring-opening reactions allows for the facile introduction of diverse functional groups, enabling the creation of complex molecular architectures.
In recent years, 1-glycidylpiperidine has garnered attention for its role in synthesizing novel therapeutic agents. One notable application is in the development of kinase inhibitors, where the piperidine moiety serves as a privileged scaffold. The glycidyl group can be selectively modified to introduce pharmacophoric elements that enhance binding affinity to target proteins. For instance, studies have demonstrated its utility in generating potent inhibitors of protein kinases involved in cancer and inflammatory diseases.
Another emerging area where 1-glycidylpiperidine has shown promise is in the synthesis of peptidomimetics. By leveraging its reactivity, researchers have been able to create peptidomimetic analogs with improved pharmacokinetic properties. These mimics often exhibit enhanced stability against enzymatic degradation while maintaining biological activity. The flexibility offered by the piperidine ring allows for precise tuning of molecular shape and charge distribution, optimizing interactions with biological targets.
Recent advancements in green chemistry have also highlighted the importance of 1-glycidylpiperidine as a sustainable building block. Researchers have explored catalytic methods to achieve regioselective modifications of the glycidyl group, minimizing waste and improving atom economy. Such approaches align with the growing emphasis on environmentally friendly synthetic strategies in pharmaceutical manufacturing.
The compound’s significance extends beyond academia, with several pharmaceutical companies incorporating 1-glycidylpiperidine into their drug discovery pipelines. Its role in generating lead compounds for clinical trials underscores its industrial relevance. Moreover, ongoing research suggests potential applications in materials science, particularly in the development of functional polymers and coatings where its epoxy functionality contributes to cross-linking and polymerization processes.
In conclusion, 1-glycidylpiperidine (CAS No. 4945-53-3) is a multifaceted compound with broad applications in pharmaceuticals and organic synthesis. Its unique structural features and reactivity make it indispensable for constructing bioactive molecules, particularly kinase inhibitors and peptidomimetics. As research continues to uncover new synthetic methodologies and therapeutic applications, the importance of this compound is expected to grow further, solidifying its position as a cornerstone of modern chemical biology.
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